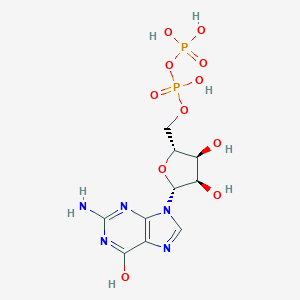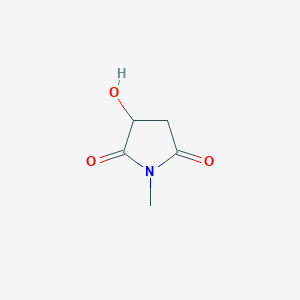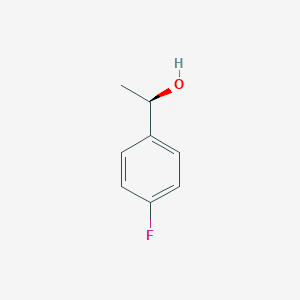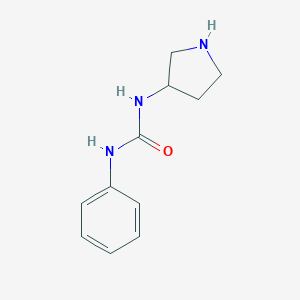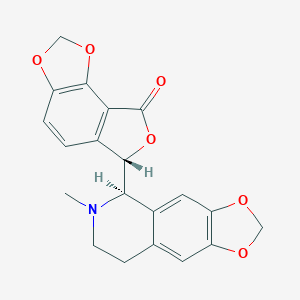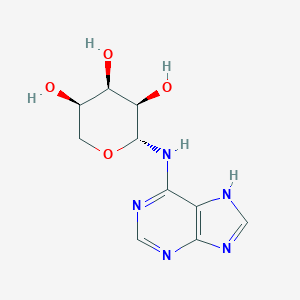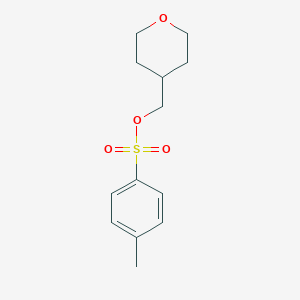
3,5-ジクロロ-4-メチルピリジン
概要
説明
3,5-Dichloro-4-methylpyridine (3,5-DCMP) is an organic compound that is used in a variety of scientific research and laboratory experiments. It is an important precursor to many other compounds and is also used in the synthesis of numerous materials. 3,5-DCMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学的研究の応用
クロトロピック転位
3,5-ジクロロ-4-メチルピリジンは、極性溶媒中で3,5-ジクロロ-3-シアノ-4-メチルピリジン-2,6(1H)-ジオンのクロトロピック転位に使用されます . このプロセスは、5-クロロ-3-シアノ-6-ヒドロキシ-4-メチルピリジン-2-オンの合成につながります .
トリフルオロメチルピリジンの合成
3,5-ジクロロ-4-メチルピリジンは、トリフルオロメチルピリジンの合成に使用されます . トリフルオロメチルピリジンは、活性農薬および医薬品成分における主要な構造モチーフです .
作物保護
3,5-ジクロロ-4-メチルピリジンを使用して合成されたトリフルオロメチルピリジンは、作物を害虫から保護するために使用されます . フルアジフォップ-ブチルは、農薬市場に導入された最初のトリフルオロメチルピリジン誘導体でした .
医薬品用途
いくつかのトリフルオロメチルピリジン誘導体は、医薬品および獣医学業界で使用されています . トリフルオロメチルピリジン部分を有する5つの医薬品と2つの獣医学製品が、市場承認を取得しています .
作物保護製品合成のための中間体
トリフルオロメチルピリジン誘導体の中で、いくつかの作物保護製品の合成のための化学中間体として使用される2,3-ジクロロ-5-(トリフルオロメチル)-ピリジン(2,3,5-DCTF)が最も需要があります .
フッ素化有機化学物質の開発
作用機序
Target of Action
3,5-Dichloro-4-methylpyridine is a key intermediate in the synthesis of several substituted pyridine-3-sulfonyl chlorides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s success in the sm cross-coupling pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3,5-Dichloro-4-methylpyridine is the synthesis of several substituted pyridine-3-sulfonyl chlorides . These compounds are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids find use as pharmaceuticals, plant growth regulators, herbicides, etc .
Action Environment
The action of 3,5-Dichloro-4-methylpyridine is influenced by environmental factors such as the presence of polar solvents . For instance, isomeric conversion of 3,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione to 5,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione occurs in polar solvents . This shows that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dichloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHYECGRNFZJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449543 | |
| Record name | 3,5-Dichloro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-46-0 | |
| Record name | 3,5-Dichloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100868-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
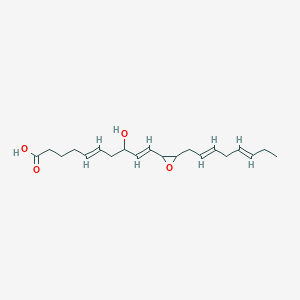
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
